2-Chloro-5-methylthieno[2,3-D]pyrimidine
Overview
Description
2-Chloro-5-methylthieno[2,3-D]pyrimidine is a chemical compound with the molecular formula C7H5ClN2S . It has a molecular weight of 184.65 . The compound is a white to brown solid .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including this compound, has been a subject of interest in organic chemistry . Various methods have been developed for the synthesis of these compounds, including reactions from diacetyl ketene, enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClN2S/c1-4-3-11-6-5 (4)2-9-7 (8)10-6/h2-3H,1H3 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
Pyrimidine compounds, including this compound, have been found to participate in various chemical reactions . These reactions have been used to synthesize a wide range of derivatives with potential applications in different fields .Physical and Chemical Properties Analysis
This compound is a white to brown solid . It has a molecular weight of 184.65 . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Transformations
2-Chloro-5-methylthieno[2,3-d]pyrimidine serves as a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic activities. It is utilized in the preparation of derivatives with antimicrobial, antitumor, and radioprotective properties. The compound's ability to undergo Suzuki coupling reactions and further transformations highlights its versatility in organic synthesis.
- Antitumor Activity : The synthesis route of pyrido[2,3-d]pyrimidines from 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine showcases its potential in generating compounds with significant activity against certain cancers (Grivsky et al., 1980).
- Suzuki Reaction Products : The successful Suzuki coupling reaction of ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate with potassium allyltrifluoroborate, followed by transformations of the products, underlines the structural diversity achievable with this compound (Krolenko & Vlasov, 2019).
- Antimicrobial Activity : Novel pyridothienopyrimidines and pyridothienotriazines synthesized from 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides demonstrate the application in creating antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Novel Synthetic Methods and Applications
The chemical properties of this compound enable the development of novel synthetic methods for complex heterocyclic compounds. These methods provide pathways to synthesize derivatives with varied biological activities, showcasing the compound's critical role in medicinal chemistry.
- Triarylation Strategy : A method for the triarylation of pyrrolopyrimidines using microwave-promoted cross-coupling reactions further illustrates the compound's utility in synthesizing structurally complex derivatives with potential biological applications (Prieur, Pujol, & Guillaumet, 2015).
- Antimicrobial Derivatives : Synthesis of novel pyrimido[4,5-b]-quinoline and pyrido[2,3-d]pyrimidine derivatives from 4-chloro-2-methylthio-benzo[h]pyrimido[4,5-b]quinoline and their preliminary antimicrobial activity investigation highlight the therapeutic potential of derivatives (El-Gazzar, Aly, Zaki, & Hafez, 2008).
- Radioprotective and Antitumor Activities : The creation of amino acids and imidazoles containing the thieno[2,3-d]pyrimidine moiety and their evaluation for radioprotective and antitumor activities exemplify the compound's relevance in developing protective and therapeutic agents (Alqasoumi, Ragab, Alafeefy, Galal, & Ghorab, 2009).
Safety and Hazards
The safety information for 2-Chloro-5-methylthieno[2,3-D]pyrimidine indicates that it has several hazard statements, including H302, H315, H319, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
2-chloro-5-methylthieno[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c1-4-3-11-6-5(4)2-9-7(8)10-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEUVNBNQLDAON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=NC=C12)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671917 | |
Record name | 2-Chloro-5-methylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83259-31-8 | |
Record name | 2-Chloro-5-methylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-methylthieno[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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